molecular formula C22H22ClN3O2 B2848811 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide CAS No. 921532-01-6

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide

Cat. No.: B2848811
CAS No.: 921532-01-6
M. Wt: 395.89
InChI Key: SXIDVLQFYZMCOP-UHFFFAOYSA-N
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Description

N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide is a pyridazinone-based hybrid compound featuring a 4-chlorophenyl substituent on the pyridazinone core and a 4-phenylbutanamide side chain. The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, with characterization via IR, NMR, and mass spectrometry to confirm structural integrity.

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c23-19-11-9-18(10-12-19)20-13-14-22(28)26(25-20)16-15-24-21(27)8-4-7-17-5-2-1-3-6-17/h1-3,5-6,9-14H,4,7-8,15-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIDVLQFYZMCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Core Structure Influence: Pyridazinone-based compounds (e.g., target compound, 6f, 5a) exhibit distinct C=O IR peaks (~1650–1680 cm⁻¹) due to the conjugated carbonyl groups, whereas pyrazolo-pyridine derivatives (e.g., 4a) show similar absorption but with additional pyrazole ring vibrations.

Substituent Effects: 4-Chlorophenyl Group: Common in all chlorinated analogues, this group enhances lipophilicity and may improve membrane permeability. However, its position (e.g., para in target compound vs. meta in 6h) affects steric and electronic interactions.

Synthetic Efficiency: Yields for pyridazinone hybrids (e.g., 51% for 6f) are moderate, likely due to competing side reactions during nucleophilic substitutions. Pyrazolo-pyridine derivatives (e.g., 4a) achieve higher yields (~60–70%) under milder conditions (room temperature, K₂CO₃/DMF).

Functional and Pharmacological Implications

  • Antipyrine Hybrids (6f, 6g) : Demonstrated anti-inflammatory properties in prior studies due to the antipyrine moiety’s cyclooxygenase inhibition.
  • Sulfonamide Derivatives (5a) : The benzenesulfonamide group in 5a may confer carbonic anhydrase inhibitory activity, as seen in analogous compounds.
  • Pyrazolo-pyridines (4a) : Reported for antimicrobial activity, attributed to the pyrazole core’s ability to disrupt bacterial cell membranes.

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